molecular formula C8H4ClNO3 B3037522 7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid CAS No. 478148-53-7

7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid

Cat. No. B3037522
M. Wt: 197.57 g/mol
InChI Key: PXTZUYPPAYUOEY-UHFFFAOYSA-N
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Patent
US06911543B2

Procedure details

C7 (980 mg, 4.98 mmol) is dissolved in 75 mL MeOH containing 500 mg 20% palladium hydroxide on carbon in a 250 mL Parr shaker bottle. The reaction mixture is hydrogenated at 20 PSI for 24 h. The catalyst is removed by filtration and the filtrate is concentrated in vacuo to a white solid. The solid is dissolved in MeOH and is loaded onto 20 mL Dowex 50W-X2 ion exchange resin (hydrogen form) which had been prewashed with MeOH. The column is eluted with 50 mL MeOH followed by 150 mL 5% TEA in MeOH to afford 2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid (C8) (74% yield). HRMS (FAB) calculated for C8H7NO3+H: 166.0504, found 166.0498 (M+H).
Name
Quantity
980 mg
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]2[CH:10]=[CH:9][O:8][C:7]=12>CO>[O:8]1[C:7]2=[CH:2][N:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]2[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
980 mg
Type
reactant
Smiles
ClC=1N=C(C=C2C1OC=C2)C(=O)O
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo to a white solid
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in MeOH
WASH
Type
WASH
Details
The column is eluted with 50 mL MeOH

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O1CCC=2C1=CN=C(C2)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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